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molecular formula C5H4NNaO2S B172077 Sodium pyridine-3-sulfinate CAS No. 123151-15-5

Sodium pyridine-3-sulfinate

Cat. No. B172077
M. Wt: 165.15 g/mol
InChI Key: KCVNFNZJAATRIK-UHFFFAOYSA-M
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Patent
US07935715B2

Procedure details

To a solution of 0.39 g of NaHCO3 (4.6 mmol) and 0.58 g of Na2SO3 (4.6 mmol) in water (2.5 mL) were added 0.5 g (2.3 mmol) of 3-pyridinesulfonyl chloride. The reaction was heated at 80° C. for 3 h. The solvent was removed under reduced pressure. The filtrate was concentrated under reduced pressure to give 3-pyridylsulfinic acid sodium salt.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+:5].[O-]S([O-])=O.[Na+].[Na+].[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18](Cl)(=[O:20])=[O:19])[CH:13]=1>O>[Na+:5].[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18]([O-:20])=[O:19])[CH:13]=1 |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.58 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Na+].N1=CC(=CC=C1)S(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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